molecular formula C21H19F3N2O2S B6520316 4-ethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide CAS No. 896375-07-8

4-ethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide

Cat. No.: B6520316
CAS No.: 896375-07-8
M. Wt: 420.4 g/mol
InChI Key: HXBDPDZEGYFJDC-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide is a benzamide derivative featuring:

  • 4-ethoxybenzamide core: The ethoxy group at the para position enhances lipophilicity and may influence metabolic stability .
  • Thiazole-ethyl linker: A 1,3-thiazole ring substituted at the 2-position with a 4-(trifluoromethyl)phenyl group is connected to the benzamide via an ethyl chain.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring heterocyclic engagement.

Properties

IUPAC Name

4-ethoxy-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O2S/c1-2-28-18-9-5-14(6-10-18)19(27)25-12-11-17-13-29-20(26-17)15-3-7-16(8-4-15)21(22,23)24/h3-10,13H,2,11-12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBDPDZEGYFJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4-ethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of gene expression related to lipid metabolism and inflammation. The nature of these interactions often involves the activation or inhibition of enzymatic activity, leading to downstream effects on metabolic pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and inflammation. Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an agonist or antagonist to certain receptors, leading to the activation or inhibition of signaling pathways. For instance, its interaction with PPARs can result in the modulation of gene expression related to lipid metabolism. Additionally, it may inhibit or activate enzymes involved in various biochemical pathways, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under controlled conditions for extended periods. Its degradation products and their potential effects on cellular function are still under investigation. Long-term studies have shown that prolonged exposure to the compound can lead to changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to have beneficial effects on metabolic regulation and inflammation. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in lipid metabolism and oxidative stress response. The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. Additionally, it may affect the synthesis and degradation of specific biomolecules, thereby impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. The compound’s distribution can influence its overall efficacy and potential side effects, as it may preferentially accumulate in certain tissues or organs.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize in specific cellular compartments, such as the nucleus and mitochondria. This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. The subcellular distribution can affect the compound’s ability to modulate cellular processes and exert its biochemical effects.

Biological Activity

The compound 4-ethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide is a complex organic molecule notable for its unique structural features, which include an ethoxy group, a trifluoromethyl group, and a thiazole ring. These functional groups contribute to its potential biological activities, including interactions with various biological targets and pathways.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H22F3N3O2S\text{C}_{19}\text{H}_{22}\text{F}_3\text{N}_3\text{O}_2\text{S}

This structure includes:

  • Ethoxy group : Enhances lipophilicity.
  • Trifluoromethyl group : Increases potency against certain biological targets.
  • Thiazole ring : Known for various biological activities.

While specific mechanisms for this compound are not fully elucidated, it is known to interact with peroxisome proliferator-activated receptors (PPARs) , which play a critical role in regulating lipid metabolism and inflammation. The trifluoromethyl substitution enhances its binding affinity to biological targets such as reverse transcriptase enzymes, indicating potential relevance in antiviral drug development.

Anti-inflammatory Effects

Research indicates that the compound may influence oxidative stress responses and inflammatory pathways. This suggests potential therapeutic applications in conditions characterized by inflammation.

Experimental Studies

Recent studies have focused on the biological activity of similar compounds to draw parallels and infer potential effects for this compound. Below are findings from relevant case studies:

Study Findings
Study on Thiazole DerivativesDemonstrated antibacterial activity against Gram-positive bacteria.
PPAR Interaction StudiesShowed modulation of gene expression related to lipid metabolism and inflammation.
Antiviral Activity ResearchIndicated effectiveness against reverse transcriptase enzymes.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique aspects of this compound:

Compound Name Structure Features Biological Activity Unique Aspects
N-(2-((4-nitro-2-(trifluoromethyl)phenyl)amino)ethyl)benzamideContains nitro group instead of ethoxyAnticancer propertiesNitro group enhances reactivity
BenzothiazolesThiazole ring presentAntimicrobial activitySimpler structure without trifluoromethyl
BenzamidesBenzamide core presentDiverse pharmacological effectsLacks thiazole or trifluoromethyl groups

The combination of the ethoxy group and trifluoromethyl substitution distinguishes this compound from others, potentially enhancing its pharmacological profile and applications in drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

Table 1: Key Structural Analogues
Compound Name Structural Variations vs. Target Compound Key Properties/Findings References
4-ethoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide (G571-0287) Trifluoromethyl → fluorine at thiazole’s 2-phenyl group Reduced hydrophobicity; potential for altered pharmacokinetics due to fluorine’s smaller size and polarity
N-(4-bromophenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide Thiazole at benzamide’s 4-position; bromophenyl on amide nitrogen; trifluoromethyl at thiazole’s 3-phenyl Meta-substitution may sterically hinder binding compared to para-substituted derivatives
4-(thiophen-3-yl)-N-(2-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide (3b) Thiazole replaced with piperazine-ethoxy linker; trifluoromethylphenyl on piperazine Increased flexibility; potential for targeting G-protein-coupled receptors
N-{[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl}-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide Thiazole embedded in tetrahydropyran; oxadiazole substituent on benzamide Enhanced rigidity; oxadiazole may improve metabolic resistance
G856-3480 (ethanediamide derivative) Ethanediamide linker replaces benzamide; thiazole and trifluoromethylphenyl retained Altered hydrogen-bonding capacity; potential for divergent biological targets

Pharmacological and Physicochemical Properties

Electronic and Steric Effects
  • Trifluoromethyl vs.
  • Substitution Position : Meta-substituted trifluoromethyl (N-(4-bromophenyl)-...) may reduce binding efficiency compared to para-substituted derivatives due to steric mismatches .
Solubility and Lipophilicity
  • The ethoxy group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to unsubstituted benzamides. Analogues with polar groups (e.g., piperazine in 3b) exhibit improved aqueous solubility but reduced membrane permeability .

Preparation Methods

Bromination of Thiazole Intermediate

For substrates requiring late-stage functionalization, 4-(bromomethyl)-2-[4-(trifluoromethyl)phenyl]thiazole is synthesized via radical bromination using N-bromosuccinimide (NBS). Subsequent Gabriel synthesis introduces the ethylamine group:

  • Bromination :

    Thiazole+NBSAIBN, CCl44-(Bromomethyl)thiazole\text{Thiazole} + \text{NBS} \xrightarrow{\text{AIBN, CCl}_4} \text{4-(Bromomethyl)thiazole}
  • Phthalimide Substitution :

    4-(Bromomethyl)thiazole+K-phthalimidePhthalimidomethyl-thiazole\text{4-(Bromomethyl)thiazole} + \text{K-phthalimide} \rightarrow \text{Phthalimidomethyl-thiazole}
  • Deprotection :

    Phthalimidomethyl-thiazole+Hydrazine4-(2-Aminoethyl)thiazole\text{Phthalimidomethyl-thiazole} + \text{Hydrazine} \rightarrow \text{4-(2-Aminoethyl)thiazole}

Key Data

StepYield
Bromination65%
Phthalimide substitution82%
Deprotection90%

Industrial-Scale Optimization

Large-scale production employs continuous flow reactors for thiazole formation and amide coupling to enhance efficiency:

Flow Reactor Parameters

ParameterThiazole SynthesisAmide Coupling
Residence Time2 h1.5 h
Temperature80°C25°C
Throughput5 kg/h3 kg/h

Characterization and Quality Control

Critical analytical data for the target compound:

Spectroscopic Data

  • 1H^1H NMR (400 MHz, CDCl3_3) : δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.72 (d, J = 8.0 Hz, 2H, Ar-H), 6.91 (d, J = 8.8 Hz, 2H, OAr-H), 4.10 (q, J = 7.0 Hz, 2H, OCH2_2), 3.85 (t, J = 6.4 Hz, 2H, NHCH2_2), 3.02 (t, J = 6.4 Hz, 2H, CH2_2Thiazole).

  • HRMS (ESI+) : m/z calcd for C22_{22}H20_{20}F3_3N3_3O2_2S [M+H]+^+: 464.1254; found: 464.1258.

Challenges and Mitigation Strategies

  • Regioselectivity in Thiazole Formation :

    • Use of cysteamine ensures the ethylamine group is incorporated at the thiazole’s 4-position.

  • Amination Side Reactions :

    • Low-temperature coupling minimizes over-reaction or decomposition.

  • Acid Chloride Stability :

    • In situ generation of 4-ethoxybenzoyl chloride prevents hydrolysis .

Q & A

Q. What are the optimal synthetic routes for 4-ethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide?

The synthesis typically involves a multi-step approach:

  • Thiazole Ring Formation : Cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis under reflux conditions (e.g., ethanol or THF, 60–80°C) .
  • Benzamide Coupling : Amidation using carbodiimide coupling agents (e.g., EDC/HOBt) to attach the 4-ethoxybenzoyl group to the thiazole-ethylamine intermediate .
  • Purification : Reverse-phase HPLC or column chromatography (silica gel, eluting with dichloromethane/methanol gradients) ensures high purity (>95%) .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions, with characteristic shifts for the trifluoromethyl group (~δ 120–125 ppm in 19^{19}F NMR) and ethoxy protons (δ 1.3–1.5 ppm for CH3_3, δ 4.0–4.2 ppm for OCH2_2) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 449.12) .
  • Elemental Analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .

Q. How can researchers optimize reaction yields during synthesis?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve cyclization efficiency .
  • Catalysis : Use of Lewis acids (e.g., ZnCl2_2) or palladium catalysts for coupling reactions increases yield by 15–20% .
  • Temperature Control : Maintaining 60–70°C during amidation minimizes side-product formation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate anticancer activity?

  • Substituent Variation : Synthesize analogs with modified ethoxy, trifluoromethyl, or thiazole groups to assess impact on cytotoxicity .
  • In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50_{50} values compared to reference drugs (e.g., doxorubicin) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity to targets like tubulin or topoisomerase II .

Q. What strategies resolve discrepancies in reported biological activity data?

  • Assay Standardization : Validate protocols using positive controls (e.g., cisplatin for cytotoxicity) and replicate experiments across labs .
  • Purity Verification : Reanalyze compound batches via HPLC to rule out impurities (>98% purity required for reliable data) .
  • Meta-Analysis : Cross-reference data from PubChem and peer-reviewed studies to identify trends or outliers .

Q. How can target identification be pursued using computational methods?

  • Molecular Docking : Screen against protein databases (PDB) to identify potential targets (e.g., kinases, GPCRs) with high binding scores .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-target complexes .
  • Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using Schrödinger’s Phase .

Q. What methodologies assess metabolic stability in preclinical models?

  • Liver Microsome Assays : Incubate with human or rat microsomes, quantify parent compound degradation via LC-MS/MS over 60 minutes .
  • CYP450 Inhibition : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to evaluate drug-drug interaction risks .
  • Plasma Stability : Measure compound half-life in plasma (37°C, 24 hours) to predict in vivo bioavailability .

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